3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide
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Overview
Description
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide is an organic compound with a complex structure that includes a morpholine ring, a nitrobenzamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholine derivative.
Nitration: The next step involves the nitration of a benzamide derivative to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the morpholine derivative with the nitrated benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also play a role in modulating the compound’s activity by interacting with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: This compound has a similar morpholine ring and nitro group but differs in its overall structure and specific functional groups.
7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: This compound also contains a morpholine ring and is studied for its cytotoxic activity.
rac ((4-[2-methyl-3-(morpholin-4-yl)propyl]-benzyl)-phenyl-ether): This compound has a similar morpholine ring and is used in pharmacological research.
Uniqueness
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-12-11-13(3-4-14(12)18(20)21)15(19)16-5-2-6-17-7-9-22-10-8-17/h3-4,11H,2,5-10H2,1H3,(H,16,19) |
InChI Key |
FGOCOSHXWLMKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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